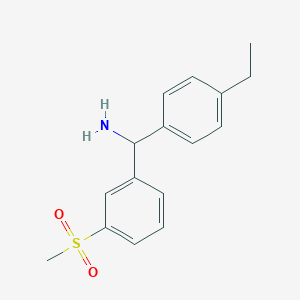
(4-Ethylphenyl)(3-methanesulfonylphenyl)methanamine
Übersicht
Beschreibung
(4-Ethylphenyl)(3-methanesulfonylphenyl)methanamine is a useful research compound. Its molecular formula is C16H19NO2S and its molecular weight is 289.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The biological activity of (4-Ethylphenyl)(3-methanesulfonylphenyl)methanamine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can lead to modulation of signaling pathways and cellular processes. For example, compounds with similar structures have been shown to inhibit specific kinases, which play critical roles in cell proliferation and survival.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
- Absorption : The compound is expected to be well-absorbed due to its lipophilic nature.
- Distribution : It likely distributes widely in tissues, facilitated by its ability to cross cell membranes.
- Metabolism : Primarily metabolized in the liver through phase I and phase II reactions.
- Excretion : Predominantly excreted via urine.
In Vitro Studies
Recent studies have demonstrated the anticancer potential of structurally related compounds. For instance, derivatives of thiazole have shown significant cytotoxicity against various cancer cell lines, including lung adenocarcinoma and colon adenocarcinoma cells. These findings suggest that this compound may exhibit similar properties.
Table 1: Summary of In Vitro Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | A549 (Lung) | 5 | Inhibition of MAPK/ERK pathway |
| B | SW480 (Colon) | 10 | Induction of apoptosis |
| C | CH1/PA-1 (Ovarian) | 7 | Cell cycle arrest |
Case Studies
- Antimicrobial Activity : A study explored the antimicrobial effects of similar compounds, indicating that they could inhibit bacterial growth by disrupting cell membrane integrity.
- Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory properties observed in animal models, where treatment with related amines reduced markers of inflammation.
Cellular Effects
The compound's influence on cellular processes includes:
- Cell Signaling : Modulation of pathways such as MAPK/ERK has been documented in related compounds.
- Gene Expression : Changes in gene expression profiles have been observed, particularly in cancer cell lines where apoptosis was induced.
Temporal and Dosage Effects
Research indicates that the effects of this compound can vary significantly with dosage:
- Low Doses : Potentially beneficial effects such as anti-inflammatory responses.
- High Doses : May lead to cytotoxic effects in cancer cells.
Eigenschaften
IUPAC Name |
(4-ethylphenyl)-(3-methylsulfonylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-3-12-7-9-13(10-8-12)16(17)14-5-4-6-15(11-14)20(2,18)19/h4-11,16H,3,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOHNTVXLLKRLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=CC(=CC=C2)S(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















